

Determining Protease Kinetics (Km and Vmax) Using the Chromogenic Substrate Z-Gly-betana

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Compound of Interest		
Compound Name:	Z-Gly-betana	
Cat. No.:	B15348421	Get Quote

Application Note Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. The kinetic parameters of these enzymes, namely the Michaelis constant (K_m) and the maximum velocity (V_max), are crucial for understanding their efficiency and substrate specificity. This information is vital for researchers in basic science and professionals in drug development, where proteases are often therapeutic targets. **Z-Gly-betana**, chemically known as N-benzyloxycarbonyl-glycyl- β -naphthylamide, is a chromogenic substrate used to assay the activity of certain proteases. Upon enzymatic cleavage, it releases β -naphthylamine, a chromogenic compound that can be quantified spectrophotometrically, allowing for the determination of reaction kinetics.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics. The protease (E) binds to the substrate **Z-Gly-betana** (S) to form an enzyme-substrate complex (ES), which then breaks down to release the product (P), in this case, β -naphthylamine, and the free enzyme.

The initial velocity (V_0) of the reaction is measured at various substrate concentrations [S]. The data are then fitted to the Michaelis-Menten equation to determine K m and V max:

$$V = (V \max * [S]) / (K m + [S])$$



K_m represents the substrate concentration at which the reaction velocity is half of V_max and is an indicator of the enzyme's affinity for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Protocols Materials

- Protease of interest (e.g., Trypsin)
- Z-Gly-betana (N-benzyloxycarbonyl-glycyl-β-naphthylamide)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl 2)
- Dimethyl sulfoxide (DMSO) for dissolving the substrate
- Microplate reader or spectrophotometer capable of measuring absorbance at the appropriate wavelength for β-naphthylamine (typically around 340 nm after diazotization, or fluorescent measurement can be used).
- 96-well microplates or cuvettes
- Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

- Protease Stock Solution: Prepare a stock solution of the protease in the assay buffer. The
 final concentration will depend on the specific activity of the enzyme and should be
 determined empirically to ensure a linear reaction rate over the desired time course.
- Substrate Stock Solution: Dissolve Z-Gly-betana in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., from 0.1 * K m to 10 * K m).

Assay Procedure



- Enzyme Preparation: Dilute the protease stock solution to the desired final concentration in the assay buffer.
- Reaction Setup: In a 96-well plate or cuvettes, add the substrate working solutions. The final volume of each reaction should be constant.
- Initiate Reaction: Add the diluted enzyme solution to each well or cuvette to start the reaction. Mix gently.
- Kinetic Measurement: Immediately place the plate or cuvettes in the spectrophotometer or microplate reader and measure the change in absorbance over time at the appropriate wavelength. The initial reaction rates (V_0) are determined from the linear portion of the absorbance versus time plots.[1]
- Blank Control: Include a control with no enzyme to correct for any non-enzymatic hydrolysis
 of the substrate.

Data Analysis

- Convert the rate of change in absorbance (Δ Abs/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = ϵ cl), where ϵ is the molar extinction coefficient of β -naphthylamine under the assay conditions.
- Plot the initial velocity (V 0) against the substrate concentration [S].
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K m and V max.[2]
- Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V_0 vs. 1/[S]) to estimate K_m and V_max.[2]

Data Presentation

While specific kinetic data for proteases with **Z-Gly-betana** is not readily available in the literature, the following table presents representative kinetic parameters for the serine protease trypsin with a structurally similar β-naphthylamide substrate, Nα-Benzyloxycarbonyl-p-

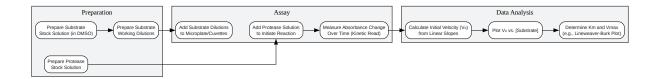


guanidino-L-phenylalanine β -naphthylamide (Z-GPA- β NA).[3] These values can serve as an example of the type of data obtained from such an assay.

Protease	Substrate	K_m (mM)	k_cat (s ⁻¹)	k_cat/K_m (M ⁻¹ s ⁻¹)
Trypsin	Z-GPA-βNA	0.04	2.5	6.25 x 10 ⁴

Note: k_{cat} (the turnover number) is related to V_{max} by the equation $V_{max} = k_{cat} * [E_t]$, where $[E_t]$ is the total enzyme concentration.[1]

Visualizations Experimental Workflow



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Caption: Experimental workflow for determining protease kinetics.

Michaelis-Menten and Lineweaver-Burk Plots

Caption: Graphical determination of Km and Vmax.

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